![molecular formula C13H10ClNO2S B4674962 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4674962.png)
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTBT is a thiazolidinedione derivative that has been synthesized through various methods and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but studies have suggested that it may act through various pathways. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and DNA polymerase. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, improve insulin sensitivity, and reduce blood glucose levels. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity by reducing the activity of voltage-gated sodium channels in neurons.
Advantages and Limitations for Lab Experiments
One advantage of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and epilepsy. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, one limitation of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which may limit its bioavailability and effectiveness as a drug.
Future Directions
There are several future directions for the research on 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of novel 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives. Further studies are also needed to determine the safety and efficacy of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, the potential of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Scientific Research Applications
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antidiabetic, and anticonvulsant activities. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has the potential to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce blood glucose levels and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity, making it a potential drug candidate for the treatment of epilepsy.
properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHNOPWEIZNPQ-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chlorobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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